molecular formula C8H10BClO3 B1587200 3-Chloro-4-ethoxyphenylboronic acid CAS No. 279261-81-3

3-Chloro-4-ethoxyphenylboronic acid

Cat. No.: B1587200
CAS No.: 279261-81-3
M. Wt: 200.43 g/mol
InChI Key: QZMQZKMQXURQNC-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H10BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the third position and an ethoxy group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxyphenylboronic acid typically involves the reaction of 3-chloro-4-ethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -78°C to room temperature

    Reagents: Trimethyl borate, 3-chloro-4-ethoxyphenyl magnesium bromide

    Hydrolysis: Aqueous acid work-up

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethoxyphenylboronic acid primarily undergoes:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl halides and arylboronic acids using a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chlorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: 3-Chloro-4-ethoxyphenol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Chloro-4-ethoxyphenylboronic acid has diverse applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the design of molecular probes and sensors due to its ability to form reversible covalent bonds with diols.

    Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.

Comparison with Similar Compounds

    4-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Chloro-4-fluorophenylboronic acid: Similar structure but with a fluorine atom instead of an ethoxy group.

Uniqueness: 3-Chloro-4-ethoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing (chlorine) and electron-donating (ethoxy) groups can influence its behavior in various synthetic applications.

Properties

IUPAC Name

(3-chloro-4-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMQZKMQXURQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395448
Record name 3-Chloro-4-ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279261-81-3
Record name 3-Chloro-4-ethoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279261-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-ethoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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